molecular formula C8H8F2O2 B174104 1,4-Difluoro-2,5-dimethoxybenzene CAS No. 199866-90-5

1,4-Difluoro-2,5-dimethoxybenzene

Cat. No. B174104
M. Wt: 174.14 g/mol
InChI Key: QNQUBUBFPGHXAL-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,5-dimethoxybenzene is an alkoxy arene . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .


Synthesis Analysis

This compound undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . It has been used in the direct anodic electrodeposition of polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene on Cu electrodes by employing a corrosion inhibitor .


Molecular Structure Analysis

The molecular structure of 1,4-Difluoro-2,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .


Chemical Reactions Analysis

1,4-Difluoro-2,5-dimethoxybenzene undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .


Physical And Chemical Properties Analysis

The melting point of 1,4-Difluoro-2,5-dimethoxybenzene is 123-125 °C (lit.) . The predicted boiling point is 193.7±35.0 °C, and the predicted density is 1.193±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Studies

  • Organometallic Chemistry and Electronic Properties : 1,4-Difluoro-2,5-dimethoxybenzene has been utilized in reactions with LDA and chlorophosphines to produce bis(phosphino)hydroquinones and their oxides. These compounds exhibit intriguing electronic properties, confirmed by both experimental and computational methods, offering insights into the role of fluorine substituents in electronic configurations (Pignotti et al., 2008).

Chemical Synthesis and Reactions

  • Iterative Double Benzyne-Furan Diels-Alder Reactions : This chemical serves as a novel precursor in iterative two-directional benzyne-furan Diels-Alder reactions. These reactions are significant for synthesizing highly substituted anthracenols and other complex organic compounds (Morton & Barrett, 2005).

Electrochemistry and Battery Applications

  • Lithium-Ion Battery Overcharge Protection : Studies have shown that 1,4-Difluoro-2,5-dimethoxybenzene can be used as an electrolyte additive in lithium-ion batteries for overcharge protection. This application is vital for enhancing the safety and longevity of batteries (Taggougui et al., 2007).

Material Science and Luminescence

  • Emissive Organic Crystals : This compound has been investigated for its potential in forming highly efficient and pure emitting crystals. These materials are notable for their applications in optical waveguides and other light-emitting devices (Hayashi, Koizumi, & Kamiya, 2019).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

1,4-Difluoro-2,5-dimethoxybenzene has been used in studies to investigate the direct anodic electrodeposition of polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene on Cu electrodes . It may also be used in the synthesis of 7-fluoro-5,8-dimethoxy-1-naphthol .

properties

IUPAC Name

1,4-difluoro-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQUBUBFPGHXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378878
Record name 1,4-Difluoro-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Difluoro-2,5-dimethoxybenzene

CAS RN

199866-90-5
Record name 1,4-Difluoro-2,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199866-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Difluoro-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
GE Morton, AGM Barrett - The Journal of Organic Chemistry, 2005 - ACS Publications
The use of 1,4-difluoro-2,5-dimethoxybenzene as a novel precursor for iterative two-directional benzyne−furan Diels−Alder reactions, using a range of 2- and 3-substituted furans, is …
Number of citations: 54 pubs.acs.org
LR Pignotti, N Kongprakaiwoot, WW Brennessel… - Journal of …, 2008 - Elsevier
Reactions of 1,4-difluoro-2,5-dimethoxybenzene with LDA (1:2) at low temperatures generated organodilithio intermediates; quenching the reaction mixtures with chlorophosphines …
Number of citations: 17 www.sciencedirect.com
GE Morton, AGM Barrett - Organic Letters, 2006 - ACS Publications
7-Fluoro-5,8-dimethoxy-1-naphthol, prepared from the lithiation and benzyne formation from 1,4-difluoro-2,5-dimethoxybenzene and Diels−Alder cycloaddition with furan, was …
Number of citations: 39 pubs.acs.org
B Gebhardt, A GM Barrett - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
(2,5‐Dimethoxyfluorobenzene) [ 82830‐49‐7 ] C 8 H 9 FO 2 (MW 156.15) InChI = 1S/C8H9FO2/c1‐10‐6‐3‐4‐8(11‐2)7(9)5‐6/h3‐5H,1‐2H3 InChIKey = WNCYZVMZKSOPMU‐…
Number of citations: 0 onlinelibrary.wiley.com
S Lee, H Lee - Journal of Electrochemical Science and …, 2012 - scholar.dgist.ac.kr
This study demonstrates the direct anodic electrodeposition of polypyrrole (PPy), poly(3,4-ethylenedioxythiophene) (PEDOT), and polythiophene (PTh) on Cu electrodes by employing a …
Number of citations: 1 scholar.dgist.ac.kr
GV Zyryanov, MA Palacios, P Anzenbacher Jr - Organic letters, 2008 - ACS Publications
1,4-Diarylpentiptycenes (1a−e) were synthesized from 1,4-dichloro- or 1,4-difluoro-2,5-diarylbenzene derivatives by double base-promoted dehydrohalogenation to give corresponding …
Number of citations: 144 pubs.acs.org
T Kitamura - Australian journal of chemistry, 2010 - CSIRO Publishing
Many methods have been developed for generating benzyne. Convenient and reliable precursors extensively studied so far involve benzenediazonium-2-carboxylate and o-…
Number of citations: 143 www.publish.csiro.au
D Wu, H Ge, SH Liu, J Yin - RSC advances, 2013 - pubs.rsc.org
Polycyclic aromatic hydrocarbons are of great interest as a result of their self-assembly properties and excellent charge-transfer abilities. They are therefore promising candidates for …
Number of citations: 73 pubs.rsc.org
F Marchetti, G Pampaloni… - Chemistry–A European …, 2013 - Wiley Online Library
The 1:3 reactions of the alkoxy arenes 1,4‐(MeO) 2 C 6 H 4 and 1,4‐F 2 ‐2,5‐(MeO) 2 C 6 H 2 with TaF 5 in chloroform at 40–50 C resulted in formation in about 35 % yield of the long‐…
R Ballardini, V Balzani, A Credi, CL Brown… - Journal of the …, 1997 - ACS Publications
Four new fluorine-containing macrocyclic polyethers based on bis-p-phenylene-34-crown-10 have been synthesized and subsequently catenated, separately, with cyclobis(paraquat-p-…
Number of citations: 77 pubs.acs.org

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